Product packaging for GlfT2-IN-31(Cat. No.:)

GlfT2-IN-31

Cat. No.: B1192755
M. Wt: 550.2505
InChI Key: PSOAPBHUVMGOSE-OEXZBZRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GlfT2-IN-31 is a potent and selective inhibitor of galactofuranosyltransferase 2 (GlfT2), a enzyme that is essential for the biosynthesis of the mycobacterial cell wall . The GlfT2 enzyme is a bifunctional glycosyltransferase that polymerizes the bulk of the galactan chain in the mycolyl-arabinogalactan complex, the largest component of the cell wall in Mycobacterium tuberculosis . By inhibiting GlfT2, this compound disrupts the formation of the alternating β-(1→5) and β-(1→6) glycosidic linkages between galactofuranose residues, thereby compromising cell wall integrity and leading to bacterial death . Given that the galactan forms the foundation for the attachment of mycolic acids and is essential for mycobacterial viability, GlfT2 represents a validated target for anti-tuberculosis drug development . This inhibitor is of significant interest in infectious disease research, particularly for the development of novel therapeutic agents against tuberculosis . This compound serves as a critical research tool for studying the mechanism of polymerizing glycosyltransferases, processivity in glycopolymer synthesis, and the fundamental biology of mycobacterial cell wall assembly . Research use of this compound may provide novel insights for the design of next-generation anti-mycobacterial therapeutics, especially in the fight against drug-resistant strains . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C19H14Cl2INO2S2

Molecular Weight

550.2505

IUPAC Name

(R,E)-2-(5-(3,4-dichlorobenzylidene)-2-thioxothiazolidin-3-yl)-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C19H14Cl2INO2S2/c20-15-6-3-12(8-16(15)21)7-14-10-23(19(26)27-14)17(18(24)25)9-11-1-4-13(22)5-2-11/h1-8,17H,9-10H2,(H,24,25)/b14-7+/t17-/m1/s1

InChI Key

PSOAPBHUVMGOSE-OEXZBZRSSA-N

SMILES

O=C(O)[C@H](N(C/1)C(SC1=C\C2=CC=C(Cl)C(Cl)=C2)=S)CC3=CC=C(I)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GlfT2-IN-31

Origin of Product

United States

Contextual Background in Mycobacterial Pathogenesis and Cell Wall Biosynthesis

The Mycobacterium tuberculosis Cell Wall: Essentiality and Composition

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, crucial for the bacterium's survival, pathogenesis, and resistance to common antibiotics. nih.gov Its major component is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This intricate macromolecule provides a robust physical barrier, protecting the bacterium from the host's immune system and chemical stresses. The arabinogalactan (B145846) (AG) portion of this complex is a polysaccharide that links the mycolic acids to the peptidoglycan layer. The integrity of this entire structure is indispensable for the viability of mycobacteria, making the enzymes involved in its assembly prime targets for drug development. acs.orgnih.gov

Overview of Arabinogalactan Biosynthesis Pathway

The biosynthesis of the arabinogalactan is a multi-step enzymatic process. It begins with the formation of a lipid-linked precursor, upon which the galactan and subsequently the arabinan (B1173331) chains are built. A crucial sugar donor for this pathway is UDP-galactofuranose (UDP-Galf), which is a five-membered ring form of galactose. acs.org This specific sugar isomer is absent in mammals, making the pathway an attractive and specific target for therapeutic intervention. The synthesis of the galactan domain involves the sequential addition of approximately 30 galactofuranose (Galf) residues. nih.govuniprot.org This polymerization is carried out by specialized enzymes known as galactofuranosyltransferases. nih.gov

Galactofuranosyltransferases in Mycobacterial Cell Wall Assembly

Galactofuranosyltransferases (GlfTs) are key enzymes responsible for the polymerization of the galactan chain in the arabinogalactan complex. nih.gov They utilize UDP-Galf as the sugar donor to build the galactan polymer. acs.org In M. tuberculosis, the gene Rv3808c was identified as encoding a critical galactofuranosyltransferase, later named GlfT2. acs.orguniprot.org The inhibition of these enzymes disrupts the formation of the arabinogalactan, compromising the structural integrity of the cell wall and leading to bacterial death. This makes them a significant focus for the design of new anti-tuberculosis drugs. nih.gov

The synthesis of the galactan polymer is a coordinated process involving two distinct galactofuranosyltransferases: GlfT1 and GlfT2. acs.orgnih.gov

GlfT1 : This enzyme acts as the initiating transferase. It is responsible for adding the first two galactofuranose residues onto the lipid-linked acceptor molecule. nih.gov

GlfT2 : Following the initial work of GlfT1, GlfT2 takes over as the polymerizing enzyme. acs.orgnih.gov GlfT2 is a bifunctional and processive polymerase that adds the remaining ~30 Galf residues to the growing chain. nih.govnih.gov It uniquely catalyzes the formation of alternating β-(1→5) and β-(1→6) glycosidic linkages, a critical feature of the galactan structure. nih.govnih.gov Given that GlfT2 is responsible for synthesizing the bulk of the galactan polymer, its inhibition is a primary strategy for disrupting cell wall formation. nih.govebi.ac.uk

The compound GlfT2-IN-31 is designed as an inhibitor of GlfT2, aiming to halt this essential polymerization step.

Table of Key Enzymes in Galactan Biosynthesis

Enzyme Name Gene Name (Mtb) Function Role in Pathway
GlfT1 Rv3782 Initiating Galactofuranosyltransferase Adds the first two Galf residues to the acceptor. nih.gov
GlfT2 Rv3808c Polymerizing Galactofuranosyltransferase Adds ~30 Galf residues with alternating linkages. uniprot.orgnih.gov

| UGM | Rv3809c (glf) | UDP-galactopyranose mutase | Converts UDP-Galp to the donor substrate UDP-Galf. acs.orgnih.gov |

Table of Mentioned Compounds

Compound Name
This compound
UDP-galactofuranose (UDP-Galf)

Galactofuranosyltransferase 2 Glft2 : a Critical Enzymatic Target

Molecular Architecture and Structural Determinants of GlfT2

The unique function of GlfT2 is reflected in its complex and unprecedented molecular structure, which has been elucidated through X-ray crystallography. nih.govnih.gov

GlfT2 exists as a C4-symmetric homotetramer, meaning it is composed of four identical protein subunits. nih.govnih.govresearchgate.net These kidney-shaped protomers assemble to form a large, 295-kDa oligomeric structure with a significant open central core. nih.gov Each protomer has dimensions of approximately 90 × 50 × 50 Å, and about 10.4% of each subunit's accessible surface area is buried within the tetrameric structure. nih.gov This tetrameric arrangement is crucial for its function, creating a scaffold for the assembly of the growing galactan chain. nih.govresearchgate.net

Each GlfT2 protomer exhibits a complex multidomain organization. nih.govnih.gov The structure consists of a central GT-A (glycosyltransferase-A) fold domain, which is characteristic of many glycosyltransferases, flanked by an N-terminal domain and two C-terminal domains. nih.govresearchgate.net

N-terminal Domain: This domain features a 10-stranded β-sandwich with a jelly-roll topology, preceded by two short helices. nih.govebi.ac.uk Structurally, it shows similarities to carbohydrate-binding modules (CBMs), although its precise role in GlfT2 is distinct. nih.gov

GT-A Domain: This central catalytic domain possesses the conserved GT-A fold, although it shares less than 15% sequence identity with other GTs of known structure. nih.gov It houses the active site where the glycosyl transfer reaction occurs. nih.govacs.org

C-terminal Domains: Following the GT-A domain are two additional domains, primarily composed of α-helices. nih.govnih.gov The third domain consists of eight α-helices, while the fourth and final domain is made up of a three-stranded β-sheet surrounded by three α-helices. nih.gov

Domain Organization of a GlfT2 Protomer
DomainKey Structural FeaturesReference
N-terminal Domain10-stranded β-sandwich (jelly-roll topology), two short helices. Similar to Carbohydrate-Binding Modules (CBMs). nih.govebi.ac.uk
GT-A DomainCentral catalytic domain with a conserved GT-A fold. nih.govacs.org
C-terminal Domain 1Primarily α-helical structure. nih.govnih.gov
C-terminal Domain 2Three-stranded β-sheet surrounded by three α-helices. nih.gov

The active site of GlfT2 is located within the central GT-A domain. nih.gov Crystallographic studies of GlfT2 in complex with uridine (B1682114) diphosphate (B83284) (UDP) have revealed a distinctive method of nucleotide recognition. nih.govnih.gov The acceptor binding site is situated in a region that includes a notable "ring" of mostly aromatic side chains from residues such as Trp-309, Lys-369, Trp-370, Trp-399, and His-413. nih.gov A flexible loop is thought to close over the active site during the catalytic process. nih.gov Remarkably, despite its dual enzymatic function, all evidence points to GlfT2 utilizing a single active site to catalyze the formation of two different glycosidic linkages. nih.govacs.orgsemanticscholar.org

GlfT2 is considered a membrane-associated protein, a feature critical for its biological function. acs.orgnih.gov The tetrameric structure presents a surface with exposed hydrophobic and positively charged residues, which is believed to facilitate its interaction with the cell membrane. nih.govnih.govresearchgate.net The hydrophobic patches likely insert into the membrane, while positively charged residues may interact with the negatively charged phosphate (B84403) groups of phospholipids. nih.gov This membrane docking is thought to be crucial for properly positioning the lipid-linked acceptor substrate for the polymerase reaction and may play a role in processivity and regulating the length of the galactan chain. nih.govnih.govresearchgate.net The growing glycan polymer is believed to extend into the hollow central core of the tetramer, anchored to the membrane by its lipid tail. nih.gov

Enzymatic Mechanism and Catalytic Properties of GlfT2

GlfT2 is a polymerizing glycosyltransferase that synthesizes the majority of the galactan chain in the mycolyl-arabinogalactan complex. nih.govnih.gov It takes over from another enzyme, GlfT1, which initiates the process. nih.govuniprot.org

The most remarkable catalytic feature of GlfT2 is its bifunctionality. nih.govnih.govoup.com The enzyme catalyzes the transfer of approximately 28 to 30 galactofuranose (Galf) residues from the donor substrate UDP-galactofuranose (UDP-Galf) to a growing acceptor chain. nih.govuniprot.org It does so by creating alternating β-(1→5) and β-(1→6) glycosidic linkages. nih.govuniprot.orgacs.org

The reaction proceeds via an inverting mechanism, as indicated by the α-stereochemistry of the UDP-Galf donor and the β-stereochemistry of the resulting product linkages. nih.gov Structural and modeling studies suggest that the enzyme's single active site can accommodate the growing galactan chain in two different orientations. nih.govmdpi.com The type of linkage formed—either β-(1→5) or β-(1→6)—is determined by the positioning of the terminal galactofuranose residue of the acceptor substrate within the active site, which then dictates the position of the next glycosylation. nih.govmdpi.com This allows for the processive and alternating elongation of the galactan polymer. nih.govacs.org

Kinetic Parameters of GlfT2
SubstrateK_M (mM)Reference
UDP-Galf0.38 uniprot.org
β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl0.208 uniprot.org
β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf-octyl0.204 uniprot.org

Substrate Specificity and Donor/Acceptor Interactions

The catalytic activity of GlfT2 is highly dependent on its specific interactions with both donor and acceptor substrates.

Donor Substrate: The exclusive donor for the galactofuranosyl (Galf) residue is UDP-galactofuranose (UDP-Galf). rsc.orgnih.gov Kinetic studies and structural analysis have highlighted critical interactions within the donor binding site. The UDP moiety is recognized through hydrogen bonds with residues such as Asn-229 and Gln-200. nih.gov The furanose ring of the donor is situated in a sterically crowded pocket, and modifications to the Galf moiety, such as methylation or deoxygenation at specific positions, can significantly impact substrate recognition and turnover. rsc.org For instance, while the C-6 hydroxyl group is not essential for activity, the C-3 hydroxyl appears crucial for orienting the substrate for catalysis. rsc.org

Acceptor Substrate: GlfT2 elongates a lipid-linked oligosaccharide acceptor initiated by another transferase, GlfT1. uniprot.orgnih.gov The natural acceptor is a decaprenyl-pyrophosphate-linked tetrasaccharide (Galf-Galf-Rha-GlcNAc-PP-C50). uniprot.org Studies using synthetic acceptor analogs have demonstrated that GlfT2 exhibits a preference for longer substrates; its activity is significantly higher with trisaccharide and tetrasaccharide acceptors compared to disaccharides or monosaccharides. nih.govmdpi.comnih.gov While lipids with a single Galf residue can act as substrates, this is often associated with a kinetic lag phase, suggesting the enzyme possesses subsites for binding multiple Galf residues for efficient polymerization. nih.govnih.gov The enzyme requires at least one Galf residue for activity and does not act on acceptors terminating in a galactopyranose (Galp) residue. nih.gov Saturation transfer difference (STD) NMR studies have shown that the enzyme binds both β-(1→5)- and β-(1→6)-terminated trisaccharide acceptors, with interactions weighted toward the reducing end of the glycan. nih.gov

Processive Nature of Glycan Elongation

A key feature of GlfT2 is its processive mechanism of polymerization. nih.govpnas.org This means the enzyme remains associated with the growing glycan chain through multiple, successive additions of Galf monomers before releasing the final polymer product. nih.govnih.gov Evidence for this processivity comes from mass spectrometry-based distraction assays using isotopically labeled acceptor substrates. acs.orgnih.govnih.gov These experiments show that once GlfT2 initiates elongation on a substrate molecule, it continues to add numerous residues rather than dissociating after a single addition. acs.orgpnas.org The processive nature is crucial for the efficient synthesis of the full-length galactan polymer, which typically consists of 20 to 40 Galf units. nih.govacs.org

Proposed Catalytic Mechanism: Oxacarbenium Ion Transition State

GlfT2 belongs to the GT-A fold family of glycosyltransferases and is believed to employ a single active site to catalyze the formation of both β-(1→5) and β-(1→6) linkages. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics studies suggest that both reactions proceed through an SN2-like mechanism featuring a dissociative oxacarbenium ion-like transition state. nih.gov

The catalytic cycle involves the following key steps:

The acceptor substrate binds in the active site. The positioning of the terminal Galf residue of the acceptor determines which linkage is formed next. A terminal β-(1→5) linkage orients the acceptor's 6-OH group for attack, while a terminal β-(1→6) linkage positions the 5-OH group for the subsequent reaction. nih.govmdpi.com

A catalytic base, proposed to be the Asp-372 residue, deprotonates the acceptor's hydroxyl group, activating it for nucleophilic attack on the anomeric carbon of the UDP-Galf donor substrate. nih.govnih.gov

This leads to the formation of a new glycosidic bond and the departure of the UDP leaving group, which is stabilized by a coordinated divalent cation (Mn²⁺ or Mg²⁺). uniprot.orgnih.gov

Following glycosidic bond formation, the elongated glycan chain translocates within the active site to position the new terminal hydroxyl group for the next round of catalysis, without dissociating from the enzyme. nih.govresearchgate.net

Intrinsic Control of Polymer Length and Processivity

Recombinant GlfT2 is capable of synthesizing galactan polymers of lengths comparable to those found in the native mycobacterial cell wall, indicating that the mechanism for controlling polymer length is an intrinsic property of the enzyme itself. nih.govacs.orgpnas.org The length of the final polymer is typically between 20 and 40 Galf residues. researchgate.netnih.gov

Several factors contribute to this control:

Substrate Tethering: Early models proposed that GlfT2 interacts with the lipid portion of the acceptor substrate via a distal binding site, effectively tethering the substrate. The strength of this tethering interaction was thought to influence the length of the polymer. pnas.orgpnas.org Longer lipid chains on synthetic acceptors were shown to result in longer glycan products. nih.gov

Tetrameric Structure: The crystal structure of GlfT2 revealed a C4-symmetric homotetramer that forms a large scaffold with a central pore. nih.govnih.gov This structure is believed to associate with the cell membrane, where the growing, lipid-anchored glycan chain resides within the hollow core. nih.gov This architecture likely plays a role in managing the elongating polymer and contributes to both processivity and the eventual termination of chain growth once a certain length is reached. nih.govnih.gov

Enzyme-Glycan Interactions: The enzyme possesses subsites that bind several Galf residues of the growing chain. nih.gov The filling of these subsites is associated with efficient processive polymerization. nih.govnih.gov The eventual dissociation of the product may occur when the polymer reaches a length that destabilizes its interaction with the enzyme's active site and binding channel.

Enzyme Kinetic Studies

The catalytic efficiency of GlfT2 has been characterized using various synthetic acceptor substrates and a coupled spectrophotometric assay. nih.govnih.gov Kinetic parameters reveal the enzyme's preference for longer, more natural-like acceptor substrates. nih.gov A kinetic lag phase is often observed with shorter acceptors, which is eliminated when using substrates that can fill the enzyme's glycan-binding subsites. mdpi.comnih.gov

SubstrateApparent Kₘ (mM)k_cat (min⁻¹)V_max (μmol/min/mg)
UDP-Galf0.38 uniprot.org--
β-D-Galf-(1→5)-β-D-Galf-octyl1.7 uniprot.org--
β-D-Galf-(1→6)-β-D-Galf-octyl0.635 uniprot.org--
β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl0.208 uniprot.org430 uniprot.org4.4 uniprot.org
β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf-octyl0.204 uniprot.org--
Note: Kinetic parameters can vary based on assay conditions and the specific recombinant enzyme preparation used.

Genetic and Biological Significance of GlfT2

GlfT2 is not merely a biosynthetic enzyme but a protein of profound importance for the viability of M. tuberculosis.

Essentiality for Mycobacterial Growth and Survival

The galactan polymer synthesized by GlfT2 is a fundamental structural element of the mycobacterial cell wall, covalently linking the peptidoglycan layer to the outer mycolic acid layer. researchgate.netacs.org This entire mAGP complex is indispensable for the bacterium's structural integrity and survival. uniprot.orgnih.gov Genetic studies have confirmed that the gene encoding GlfT2 (glfT2 or Rv3808c) is essential for the growth of mycobacteria. acs.org Disruption of this gene or inhibition of the enzyme's function prevents the proper assembly of the cell wall, leading to bacterial death. acs.orgresearchgate.net This essentiality, combined with the absence of galactofuranose in humans, makes GlfT2 a highly validated and attractive target for the development of novel anti-tuberculosis drugs. nih.govacs.org

Evolutionary Conservation of GlfT2 Homologs

Galactofuranosyltransferase 2 (GlfT2) is a key enzyme in the biosynthesis of the galactan portion of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, an essential component of the cell wall in mycobacteria and related Actinobacteria. acs.orgnih.gov The structural and functional significance of GlfT2 is underscored by its evolutionary conservation across various species within this bacterial suborder.

Sequence comparisons have revealed that GlfT2 homologs are present in over 100 species, including various mycobacteria and other related Actinobacteria. nih.govresearchgate.net These homologs share significant sequence identity, suggesting conserved structure and function. For instance, the GlfT2 orthologs in Mycobacterium tuberculosis and Corynebacterium diphtheriae share 57% amino acid identity. nih.gov

Furthermore, accessory domains that flank the central GT domain in GlfT2 appear to be conserved in a small family of closely related proteins, distinguishing them from other GT-A proteins. nih.gov Many hydrophobic residues found at the interface between the second and third domains are also conserved, pointing to a preserved structural and functional relationship. nih.gov

Table 1: Conserved Features in GlfT2 Homologs

Feature Description Significance
GT-A Fold A conserved catalytic domain found in many glycosyltransferases. nih.gov Essential for the transfer of galactofuranose residues.
DXD Motif A specific amino acid sequence (e.g., DDD in M. tuberculosis) within the GT-A domain. nih.gov Binds a divalent metal ion (e.g., Mn²⁺), which is critical for catalysis. nih.govnih.gov
Flanking Domains N-terminal and C-terminal domains that surround the central GT-A domain. nih.govresearchgate.net Contribute to the unique quaternary structure and may be involved in substrate binding and processivity. nih.govnih.gov
Hydrophobic Residues Conserved residues at the interface of domains. nih.gov Important for maintaining the structural integrity and inter-domain interactions. nih.gov

Functional Analysis of GlfT2 Orthologs (e.g.,Corynebacterium diphtheriae,Mycobacterium smegmatis)

The functional characteristics of GlfT2 have been investigated in several species, notably in the pathogenic Corynebacterium diphtheriae and the non-pathogenic, fast-growing Mycobacterium smegmatis, providing valuable comparisons to the well-studied M. tuberculosis enzyme.

Corynebacterium diphtheriae

C. diphtheriae, the causative agent of diphtheria, possesses a GlfT2 ortholog (DIP2198) that, while sharing significant sequence identity with the M. tuberculosis enzyme, exhibits distinct catalytic properties. nih.govnih.gov Functional analysis has revealed that the C. diphtheriae GlfT2 is a slower polymerase compared to its M. tuberculosis counterpart. nih.gov Under identical experimental conditions, the C. diphtheriae enzyme was found to be approximately 17-fold slower. nih.gov

A key functional difference lies in the length of the galactan polymer produced. The C. diphtheriae GlfT2 generates significantly shorter polysaccharide chains than the M. tuberculosis enzyme. nih.govnih.gov This finding suggests that GlfT2 itself is a determinant of galactan chain length, a crucial aspect of cell wall architecture. nih.gov Despite its slower catalytic rate, the C. diphtheriae GlfT2 protein demonstrated greater stability and was less prone to aggregation than the M. tuberculosis ortholog. nih.gov

Mycobacterium smegmatis

M. smegmatis, a widely used model organism for studying mycobacteria, has a GlfT2 ortholog that is functionally similar to that of M. tuberculosis. It is involved in the polymerization of the galactan core of the mAGP complex. researchgate.net Studies involving the overexpression of GlfT2 in M. smegmatis have been instrumental in elucidating its role in galactan biosynthesis. acs.org The gene encoding GlfT2 in M. smegmatis has been shown to be essential for the viability of the bacterium, as attempts to knock it out were only successful when a functional copy of the gene was provided on a rescue plasmid. acs.org This underscores the critical role of GlfT2 in cell wall synthesis and survival in this species.

Table 2: Comparative Functional Analysis of GlfT2 Orthologs

Organism Key Functional Findings Reference
Corynebacterium diphtheriae Produces shorter galactan polymers compared to M. tuberculosis. Catalytically slower than the M. tuberculosis enzyme. nih.govnih.gov
Mycobacterium smegmatis Essential for viability, confirming its critical role in cell wall biosynthesis. Functionally analogous to the M. tuberculosis enzyme. acs.orgresearchgate.net

Interactions with Other Cellular Components (e.g., Wag31)

The function of GlfT2 is not carried out in isolation but involves interactions with other cellular components that help to orchestrate the complex process of cell wall synthesis. One such critical interaction is with the protein Wag31.

Wag31, a homolog of the DivIVA protein, is a key scaffold protein that localizes to the cell poles and division septum in mycobacteria. biorxiv.orgnih.gov It plays a crucial role in regulating polar growth and cell division. nih.gov Recent studies have revealed that Wag31 interacts with a number of proteins involved in cell wall and lipid biosynthesis, including GlfT2. nih.govelifesciences.org

The interaction between Wag31 and GlfT2 appears to be important for the proper localization of GlfT2 within the cell. GlfT2 is known to associate with the Intracellular Membrane Domain (IMD), a specialized region of the plasma membrane involved in the synthesis of cell wall precursors. biorxiv.orgelifesciences.org The loss or depletion of Wag31 leads to the delocalization of IMD protein markers, including GlfT2. nih.govelifesciences.org This suggests that Wag31 is involved in organizing or maintaining the integrity of these specialized membrane domains, thereby ensuring that cell wall synthesis enzymes like GlfT2 are correctly positioned to carry out their function. nih.gov

Interestingly, the interaction appears to be mediated by the C-terminal domain of Wag31, which is known to interact with various other proteins, while its N-terminal domain is primarily involved in membrane binding and tethering. nih.govelifesciences.org While Wag31 influences the localization of GlfT2, particularly at the old pole of the cell, this regulation does not appear to directly control the rate of polar elongation. nih.gov This indicates a more complex regulatory role for Wag31, potentially in coordinating the activities of multiple cell wall biosynthetic complexes. nih.govelifesciences.org

GlfT2 as a High-Confidence Drug Target

GlfT2 has been identified and validated as a high-confidence target for the development of new anti-tuberculosis drugs. nih.govnih.govuniprot.org This is based on several key criteria that make it an attractive molecule for therapeutic intervention.

Firstly, the galactan polymer synthesized by GlfT2 is an indispensable component of the mycobacterial cell wall, which is crucial for the bacterium's survival, virulence, and resistance to many antibiotics. acs.orgnih.gov The essentiality of GlfT2 has been demonstrated in M. smegmatis, where the gene could only be knocked out when a functional copy was provided. acs.org This indicates that inhibiting GlfT2 would likely be lethal to M. tuberculosis.

Secondly, the substrate for GlfT2, UDP-galactofuranose (UDP-Galf), and the galactofuranose residues themselves are absent in humans. nih.govnih.gov This provides a significant therapeutic window, as inhibitors targeting GlfT2 or the biosynthesis of its substrate are expected to have high selectivity for the pathogen and low toxicity to the human host. acs.org

Thirdly, the enzyme is "druggable," meaning it has a well-defined active site that can be targeted by small molecule inhibitors. nih.gov The crystal structure of GlfT2 has been solved, providing a detailed blueprint for rational drug design. nih.govresearchgate.net This structural information allows for computer-aided drug design approaches to identify and optimize potential inhibitors. nih.gov Furthermore, robust in vitro assays are available to assess the catalytic activity of GlfT2 and to screen for its inhibitors. nih.gov

The bifunctional nature of GlfT2, catalyzing the formation of both β-(1→5) and β-(1→6) linkages within a single active site, presents a unique opportunity for the design of potent inhibitors. acs.orgnih.govnih.gov Transition-state analogue inhibitors, which mimic the structure of the substrate during the enzymatic reaction, are considered a particularly promising avenue for developing highly specific and potent drugs against GlfT2. nih.gov

Rational Design and Chemical Synthesis Strategies for Glft2 Inhibitors

Exploration of GlfT2 Inhibitor Scaffolds

The exploration of GlfT2 inhibitor scaffolds involves identifying chemical structures that can bind to the enzyme's active site and disrupt its function. This has included investigating compounds initially synthesized as inhibitors for other enzymes in the mycobacterial cell wall biosynthesis pathway, such as UDP-Galactopyranose mutase (UGM), which produces UDP-Galf. researchgate.netnih.gov Computational methods, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), have been utilized to predict the binding affinity of potential inhibitor scaffolds to the GlfT2 active site and guide the design of more potent compounds. researchgate.netnih.govresearchgate.net Studies have shown that modifying the aglycon part of potential inhibitors can lead to a significant increase in binding affinity compared to modifications of the sugar moiety. researchgate.netnih.gov

Design of Transition State Analogues Targeting GlfT2

The enzymatic reaction catalyzed by GlfT2 is believed to proceed through a transition state that possesses significant oxocarbenium-ion character. nih.govrsc.orgrsc.org Transition state analogues are designed to mimic this high-energy state, allowing them to bind more tightly to the enzyme's active site than the natural substrate, thereby acting as potent inhibitors. nih.govualberta.ca

Sulfonium (B1226848) Ion Mimetics of Oxacarbenium Transition State

One approach to mimicking the positive charge character of the oxocarbenium ion transition state is the design and synthesis of sulfonium ion compounds. rsc.orgrsc.orgrsc.org These compounds contain a sulfur atom with a permanent positive charge, intended to electrostatically interact with residues in the GlfT2 active site that stabilize the transition state. rsc.orgrsc.org Sulfonium ion compounds have been synthesized as analogues of the donor substrate, UDP-Galf, incorporating moieties that mimic both the galactofuranose and uridine (B1682114) diphosphate (B83284) domains. rsc.orgrsc.org While some of these compounds have shown weak inhibitory activity against GlfT2 in enzymatic assays, this strategy represents a rational approach based on the proposed catalytic mechanism. rsc.orgrsc.org

Development of UDP-Galf Analogues as GlfT2 Inhibitors

Designing analogues of the donor substrate, UDP-Galf, is a direct strategy to inhibit GlfT2. These analogues can compete with the natural substrate for binding to the active site or, in some cases, be incorporated into the growing galactan chain to produce non-functional "dead-end" products. nih.govresearchgate.net Modifications to both the sugar and aglycon (UDP) portions of UDP-Galf have been explored. acs.orgnih.govrsc.org

Bicyclo[3.1.0]hexane-Based Analogues

Bicyclo[3.1.0]hexane-based compounds have been synthesized as conformationally restricted analogues of the galactofuranosyl ring. researchgate.netacs.orgnih.gov These structures aim to mimic the conformation of the furanose ring in the enzyme's active site or transition state. researchgate.netnih.gov UDP-Galf mimics based on a bicyclo[3.1.0]hexane scaffold have been synthesized via reductive amination and evaluated as potential GlfT2 inhibitors. nih.govnih.gov The presence of an amino group in these compounds was intended to introduce a positive charge under physiological conditions, further mimicking the electrophilic transition state. nih.gov While these compounds were shown to be weak inhibitors, this approach demonstrates the exploration of novel sugar mimics. nih.govnih.gov

Modification of Aglycon and Sugar Moieties

Modifications to the aglycon (UDP) and sugar (Galf) moieties of UDP-Galf have been investigated to identify analogues with improved inhibitory activity or altered substrate properties. acs.orgnih.govrsc.org Studies have shown that modifications at the C-5 or C-6 positions of the galactofuranose ring can lead to compounds that inhibit galactan assembly. nih.govrsc.org Some modified UDP-Galf analogues can be incorporated into the galactan chain by GlfT1 or GlfT2, resulting in modified intermediates that are no longer effective acceptors for further polymerization, thus halting chain elongation. nih.govrsc.org Research has also indicated that modifying the aglycon part can have a more significant impact on binding affinity than altering the sugar moiety. researchgate.netnih.gov The design of glycosyltransferase inhibitors has also involved replacing the pyrophosphate moiety with different groups, such as C-glycosylated amino acids. rsc.org

GlfT2-IN-31: An Example of a Computationally Identified Inhibitor Candidate

This compound (PubChem CID: 172966210) is an example of a compound that has been explored as a potential GlfT2 inhibitor, identified through computational methods such as molecular docking and in silico ADMETox evaluation. researchgate.netnih.govnih.gov In a study utilizing these computational techniques, this compound (referred to as compound #31) showed a favorable binding energy value of -8.08 ± 0.01 kcal mol-1 against GlfT2. researchgate.netnih.gov This compound was initially synthesized as a UDP-Galactopyranose mutase (UGM) inhibitor but was also investigated for its potential to inhibit GlfT2. researchgate.netnih.gov Notably, among several top-hit compounds evaluated computationally, this compound was found to pass the predicted toxicity evaluation, suggesting a potentially favorable safety profile in silico. researchgate.netnih.govresearchgate.netresearchgate.net This highlights the role of computational approaches in identifying promising inhibitor candidates for further investigation.

Initial Identification and Context as a UGM Inhibitor Candidate

This compound, referred to as compound #31 in relevant research, was initially synthesized as a candidate inhibitor for UDP-Galactopyranose mutase (UGM). researchgate.netnih.gov UGM is an enzyme that catalyzes the essential conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.netnih.govrsc.orgnih.gov UDP-Galf serves as the activated sugar donor for galactofuranosyltransferases like GlfT2, which are involved in building the mycobacterial cell wall. researchgate.netnih.govrsc.orgnih.gov The biosynthesis of galactan is crucial for the growth of mycobacteria, and the absence of Galf in humans makes the inhibition of its biosynthesis an attractive target for anti-TB therapy. rsc.org Although synthesized as a UGM inhibitor, compound #31 was subsequently explored for its potential to inhibit GlfT2. researchgate.netnih.gov

Computational Validation of GlfT2 Binding

Computational methods, particularly molecular docking, have been employed to validate the potential binding of compounds, including this compound (compound #31), to the active site of GlfT2. researchgate.netnih.govbeilstein-journals.org Molecular docking studies provided insights into the binding affinities of synthesized compounds. researchgate.netnih.gov While many synthesized compounds showed binding energy values typically ranging between -3.00 and -6.00 kcal/mol, compound #31 exhibited a binding energy value of -8.08 ± 0.01 kcal/mol when docked with GlfT2. researchgate.netnih.gov For comparison, another compound, #27, registered a binding energy of -8.32 ± 0.01 kcal/mol. researchgate.netnih.gov Analogs of the known disaccharide substrate, compounds #1-4, showed binding energy ranges between -10.00 and -19.00 kcal/mol. researchgate.netnih.gov

Further computational studies, such as 3D-QSAR, were utilized to guide the design of compounds with potentially more effective interactions within the GlfT2 active site. researchgate.netnih.gov These studies indicated that modifying the aglycon part of compounds could lead to a significant increase in binding affinity. researchgate.netnih.gov

As part of the in silico evaluation, compound #31 was subjected to ADMETox studies. Among a group of tested compounds (#31, #70, #71, #72, and #73), only compound #31 was found to pass the predicted toxicity evaluation. researchgate.netnih.gov This suggests that computational approaches can play a role in identifying compounds with favorable predicted properties for further investigation. researchgate.netnih.gov

The binding energy values obtained from molecular docking studies for selected compounds are presented in the table below:

Compound IDBinding Energy (kcal/mol)
#31-8.08 ± 0.01
#27-8.32 ± 0.01
#1-4 (Range)-10.00 to -19.00

This computational validation provides evidence for the potential of this compound to bind to GlfT2, supporting its further consideration as a potential inhibitor of this enzyme. researchgate.netnih.gov

Biochemical and Enzymatic Characterization of Glft2 Inhibitors

Development and Application of GlfT2 Activity Assays

Measuring GlfT2 activity is fundamental to identifying and characterizing inhibitors. Several assay methods have been developed for this purpose, each with its own advantages and applications.

Coupled Spectrophotometric Assays

Coupled spectrophotometric assays are a common method for measuring enzyme activity, including that of glycosyltransferases like GlfT2. These assays indirectly measure the production of a reaction product or the consumption of a substrate by coupling the GlfT2-catalyzed reaction to another enzymatic reaction that produces a detectable change, typically in absorbance. A coupled spectrophotometric assay for GlfT2 has been developed and implemented, including in a high-throughput 384-well plate format, which is suitable for screening large libraries of potential inhibitors nih.gov. This assay utilizes UDP-Galf as the donor substrate and a trisaccharide acceptor nih.govmdpi.com.

Radiometric and Mass Spectrometry-Based Product Analysis

Radiometric assays involve using a radiolabeled substrate, typically UDP-[14C]Galp or UDP-[3H]Galf, and measuring the incorporation of the radioactive label into the reaction product, the elongated galactan chain mdpi.combeilstein-journals.org. These assays can be highly sensitive and have been used with crude enzyme preparations or purified recombinant GlfT2 mdpi.comnih.gov. Separation of the radiolabeled products from the substrate is often achieved through techniques like anion exchange chromatography or partitioning between organic and aqueous phases mdpi.com.

Mass spectrometry-based methods, particularly MALDI-TOF MS, are also employed to analyze the products of GlfT2 reactions nih.govpnas.org. This technique allows for the direct detection and characterization of the elongated galactan products based on their mass-to-charge ratio nih.govpnas.org. By analyzing the mass spectra, researchers can determine the degree of polymerization and the types of linkages formed nih.govpnas.org. The use of isotopically labeled substrates can further aid in distinguishing enzymatic products from starting materials in mass spectrometry analysis nih.govpnas.org.

Mechanistic Insights into GlfT2 Inhibition

Understanding the mechanism by which an inhibitor binds to and inactivates GlfT2 is crucial for rational drug design. GlfT2 is a bifunctional glycosyltransferase that catalyzes the formation of both β-(1→5) and β-(1→6) glycosidic bonds in the galactan chain using a single active site nih.govacs.org. Structural studies, including X-ray crystallography of GlfT2, have provided insights into the enzyme's active site and substrate binding nih.gov. Modeling studies based on the GlfT2 structure with bound UDP have helped to understand how the donor substrate, UDP-Galf, might bind beilstein-journals.org. Site-directed mutagenesis studies have identified key residues in the active site important for catalysis nih.gov.

Inhibitors can act through various mechanisms, such as competing with the substrate for binding to the active site, binding to an allosteric site, or forming a covalent adduct with the enzyme. Some inhibitors have been designed as mimics of the transition state of the glycosylation reaction, which is thought to have oxocarbenium ion character rsc.orgrsc.org. Sulfonium (B1226848) ion compounds, designed as UDP-Galf analogues mimicking this transition state, have been evaluated as GlfT2 inhibitors rsc.orgrsc.org. Other studies have explored UDP-Galf analogues with modifications that could interfere with the catalytic process nih.gov. Computational approaches like molecular docking and 3D-QSAR can help to elucidate the potential binding modes and interactions of inhibitors within the GlfT2 active site nih.govresearchgate.net.

Impact of Inhibitors on Galactan Polymerization

The ultimate goal of inhibiting GlfT2 is to disrupt the synthesis of the mycobacterial cell wall galactan. Inhibitors can impact galactan polymerization by reducing the rate of elongation, leading to shorter polymers, or by causing premature chain termination pnas.orgkiesslinglab.com. GlfT2 is known to be a processive polymerase, meaning it remains associated with the growing galactan chain through multiple cycles of monomer addition pnas.orgacs.org. The lipid moiety of the acceptor substrate plays a crucial role in this processivity and influences the length of the synthesized galactan pnas.orgkiesslinglab.comresearchgate.net.

Studies using synthetic acceptor substrates with different lipid lengths have demonstrated the importance of the lipid in GlfT2 activity and polymer length control pnas.orgkiesslinglab.comresearchgate.net. Inhibitors that interfere with substrate binding, either at the active site or a potential lipid-binding site, can therefore impact the efficiency and extent of galactan polymerization pnas.orgresearchgate.net. For instance, some UDP-Galf analogues have been shown to inhibit galactan assembly in cell-free assays, potentially by being incorporated into the growing chain and acting as chain terminators nih.govnih.gov. Analyzing the size distribution of galactan products in the presence of inhibitors using techniques like mass spectrometry can provide direct evidence of their impact on polymerization pnas.org.

Future Perspectives and Therapeutic Implications

GlfT2-IN-31 in the Pipeline of Anti-Tuberculosis Therapeutics

This compound has been identified through computational screening and evaluation as a potential GlfT2 inhibitor. In silico studies, including molecular docking, have been used to assess its binding affinity to the GlfT2 enzyme. researchgate.netnih.gov One study reported a binding energy value of -8.08 ± 0.01 kcal mol⁻¹ for compound #31 (this compound) in molecular docking simulations targeting GlfT2. researchgate.netnih.gov This value is more favorable than those observed for some synthesized compounds which showed binding energies between -3.00 to -6.00 kcal mol⁻¹. researchgate.netnih.gov Interestingly, this compound was initially synthesized as a UDP-Galactopyranose mutase (UGM) inhibitor, but computational studies suggested its potential to also inhibit GlfT2. researchgate.netnih.gov

Furthermore, this compound has undergone in silico ADMETox evaluation and was found to pass the predicted toxicity assessment, unlike some other compounds that passed only the ADME evaluation. researchgate.netnih.gov This suggests a potentially favorable preliminary toxicity profile, which is a critical factor in drug development. While these findings are based on computational and in silico analyses, they position this compound as a candidate warranting further investigation in the anti-TB drug pipeline. The development of new anti-TB drugs is crucial to combat drug-resistant strains and shorten treatment durations. nih.govfrontiersin.orgmdpi.com Targeting cell wall synthesis enzymes like GlfT2 represents a viable strategy in this pipeline. frontiersin.orgnih.gov

Challenges and Opportunities in GlfT2 Inhibitor Development

Developing effective GlfT2 inhibitors presents several challenges. One significant challenge is the need to design compounds with high inhibitory activity against GlfT2. researchgate.netnih.gov Studies targeting GlfT2 have historically produced compounds with minimal inhibitory activity. researchgate.netresearchgate.netnih.gov The complex nature of GlfT2, which is a bifunctional glycosyltransferase catalyzing the formation of both β-(1→5) and β-(1→6) glycosidic bonds, adds to the complexity of inhibitor design. acs.orgnih.govacs.org Additionally, GlfT2 is a processive enzyme, meaning it remains bound to the growing galactan chain through multiple catalytic cycles, which needs to be considered when designing inhibitors. nih.govacs.org

Despite these challenges, there are significant opportunities in GlfT2 inhibitor development. The essential role of galactan in the Mtb cell wall makes GlfT2 an attractive and validated drug target. researchgate.netacs.orgnih.gov Computational methods, such as molecular docking, 3D-QSAR, and molecular dynamics, offer powerful tools to understand the interaction of compounds with GlfT2 and guide the design of more potent inhibitors. researchgate.netnih.gov Mimicking the enzyme's donor or acceptor substrates or transition states are promising strategies for designing inhibitors. researchgate.netresearchgate.netbeilstein-journals.org The unique structural features of GlfT2, such as its nucleotide-binding site and regions of surface-exposed hydrophobic and positively charged residues, could be exploited for designing specific inhibitors. nih.gov Furthermore, the lack of a furanose form of galactose in humans suggests that transition-state analogous inhibitors could offer high specificity against the bacterial enzyme. acs.org

Potential for Polypharmacology and Multi-Targeting Approaches

The predicted common transition states of enzymes involved in mycobacterial galactan biosynthesis, including GlfT2 and GlfT1, offer the possibility of multi-targeting in pharmaceutical development. nih.govresearchgate.netsemanticscholar.org Multi-targeting, or polypharmacology, involves designing therapeutic molecules that interact with multiple biomolecular targets. up.ac.za This approach can be advantageous in combating complex diseases like TB, where drug resistance can emerge through mutations in a single target. nih.govfrontiersin.org

While the search results primarily focus on this compound as a potential GlfT2 inhibitor, the broader context of targeting galactan biosynthesis suggests the potential for developing compounds that could inhibit multiple enzymes in this pathway. nih.govresearchgate.net The structural similarities in the transition states of GlfT1 and GlfT2 could allow for the design of inhibitors that target both enzymes, potentially increasing efficacy and reducing the likelihood of resistance development. nih.govresearchgate.net This multi-targeting strategy aligns with the growing interest in developing single drugs capable of acting on multiple molecular targets for complex diseases. up.ac.za

Integration of Computational and Experimental Approaches for Next-Generation Inhibitors

The development of next-generation GlfT2 inhibitors relies heavily on the integration of computational and experimental approaches. Computational methods, such as molecular docking, molecular dynamics simulations, and QSAR studies, are invaluable for identifying potential lead compounds, understanding their interactions with the enzyme, and optimizing their structures for improved binding affinity and activity. researchgate.netnih.govresearchgate.netbeilstein-journals.org These methods can predict binding energies, identify key residues involved in interactions, and evaluate ADMETox properties in silico. researchgate.netnih.gov

Experimental approaches are essential to validate the predictions made by computational studies and to assess the actual inhibitory activity of compounds against GlfT2 in vitro and in cellular models. Biochemical assays are used to measure enzyme inhibition, while studies with mycobacterial cultures can evaluate the compounds' effects on bacterial growth and cell wall synthesis. beilstein-journals.orgbeilstein-journals.org The interplay between computational design and experimental validation allows for an iterative process of inhibitor discovery and optimization. nih.govresearchgate.net For instance, computational studies can guide the synthesis of new compounds, and experimental testing of these compounds can provide data to refine the computational models, leading to the design of more potent and specific inhibitors. beilstein-journals.org This integrated approach is considered crucial for the development of original inhibitors that can form the basis of a new generation of anti-TB drugs. nih.govresearchgate.net

Q & A

Q. What are the established synthetic pathways for GlfT2-IN-31, and how do they influence yield and purity?

To synthesize this compound, researchers must first identify validated protocols for its preparation, focusing on reaction conditions (e.g., solvent systems, catalysts, temperature). For example, optimizing the Michael addition step or employing solid-phase synthesis can improve yield . Purity validation typically involves HPLC (>95% purity) and NMR spectroscopy (absence of unassigned peaks) . Beginners should prioritize reproducibility by referencing peer-reviewed synthetic routes and cross-validating with supplementary materials from journals like the Beilstein Journal of Organic Chemistry .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Structural characterization requires a combination of techniques:

  • NMR spectroscopy (1H, 13C, DEPT) for backbone assignment.
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute stereochemical determination .
    Novice researchers should include raw spectral data in supplementary materials and compare results with literature precedents .

Q. What is the hypothesized mechanism of action of this compound, and how is this tested in preliminary assays?

this compound is proposed to inhibit glycosyltransferase activity. Initial testing involves:

  • Enzyme inhibition assays (e.g., fluorescence-based or radiolabeled substrate assays).
  • Dose-response curves to calculate IC50 values.
  • Negative controls (e.g., DMSO vehicle) to rule out nonspecific effects .
    Basic researchers must document assay conditions (pH, temperature, enzyme concentration) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolism, or off-target effects. Advanced approaches include:

  • Pharmacokinetic profiling (e.g., plasma stability, half-life).
  • Metabolite identification (LC-MS/MS).
  • Tissue-specific activity assays (e.g., liver microsomes) .
    A table comparing in vitro vs. in vivo parameters can clarify limitations:
ParameterIn Vitro ValueIn Vivo ValueDiscrepancy Source
IC50 (nM)50200Protein binding
Half-life (h)N/A2.5Rapid clearance
Bioavailability (%)N/A15First-pass metabolism

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

Advanced optimization involves:

  • Structure-activity relationship (SAR) studies to modify functional groups.
  • Cryo-EM or molecular docking to visualize binding pockets.
  • High-content screening (HCS) for phenotypic specificity .
    Researchers should iteratively refine compounds using combinatorial libraries and validate selectivity via kinome-wide profiling .

Q. How should conflicting data from replicate experiments be statistically analyzed and reported?

Contradictory results require rigorous statistical frameworks:

  • Mixed-effects models to account for batch variability.
  • Meta-analysis of aggregated datasets.
  • Sensitivity analysis to identify outlier-prone steps (e.g., cell passage number) .
    Documentation must include raw data, statistical code, and a transparency checklist aligned with Nature’s reporting standards .

Methodological Guidance

Q. What experimental designs are recommended for evaluating this compound’s long-term toxicity?

  • OECD Guideline 407 : 28-day repeated-dose toxicity studies in rodents.
  • Histopathological analysis of liver, kidney, and hematopoietic tissues.
  • Biomarker monitoring (e.g., ALT, AST, creatinine) .
    Include a stepwise protocol in the appendix, referencing Guidance for Applicants by the Medical Research Council .

Q. How can researchers validate this compound’s target engagement in vivo?

  • Chemical proteomics (e.g., pull-down assays with biotinylated probes).
  • PET imaging with radiolabeled analogs.
  • Genetic knockdown (CRISPR/Cas9) to confirm phenotype rescue .
    Advanced studies should pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Data Presentation and Reproducibility

  • Tables : Use SI units and label columns clearly (e.g., "IC50 ± SEM, n=3") .
  • Figures : Provide high-resolution images with error bars and significance annotations (*p<0.05) .
  • Code repositories : Share analysis scripts on GitHub or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.